2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid 2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17475564
InChI: InChI=1S/C20H18O8/c1-24-16-7-11(8-17(25-2)20(16)26-3)6-15-19(23)13-5-4-12(9-14(13)28-15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)/b15-6+
SMILES:
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol

2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid

CAS No.:

Cat. No.: VC17475564

Molecular Formula: C20H18O8

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid -

Specification

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
IUPAC Name 2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid
Standard InChI InChI=1S/C20H18O8/c1-24-16-7-11(8-17(25-2)20(16)26-3)6-15-19(23)13-5-4-12(9-14(13)28-15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)/b15-6+
Standard InChI Key BLCUCBSJNHGPDF-GIDUJCDVSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

The compound is formally designated as 2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid under IUPAC nomenclature. Its molecular formula is C₂₀H₁₈O₈, with a molecular weight of 386.4 g/mol. The structural backbone consists of a benzofuran ring system (C₉H₆O₂) substituted at the 2-position with a 3,4,5-trimethoxybenzylidene group and at the 6-position with an acetic acid moiety via an ether linkage.

Table 1: Key Identifiers and Descriptors

PropertyValue
IUPAC Name2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid
Molecular FormulaC₂₀H₁₈O₈
Molecular Weight386.4 g/mol
InChI KeyBLCUCBSJNHGPDF-GIDUJCDVSA-N
SMILESCOC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
PubChem CID1785771

Stereochemical and Conformational Features

The (2E)-configuration of the methylidene group ensures planarity between the benzofuran core and the 3,4,5-trimethoxyphenyl ring, as evidenced by the InChIKey descriptor. X-ray crystallography data for analogous compounds suggests that this coplanar arrangement enhances π-π stacking interactions, a critical factor in binding to biological targets such as tubulin .

Synthesis and Structural Modifications

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Reported Analogues)
Benzofuran cyclizationH₂SO₄, acetic anhydride, 110°C60–75%
Knoevenagel reactionPiperidine, ethanol, reflux50–65%
EtherificationK₂CO₃, DMF, 80°C70–85%

Structural Analogues and SAR Insights

Modifications to the benzofuran scaffold significantly impact biological activity. For example:

  • 3-Position Substitution: Replacement of the methylidene group with hydrogen reduces antitubulin activity by 90% in analogous compounds .

  • Methoxy Group Positioning: The 3,4,5-trimethoxy configuration on the phenyl ring enhances hydrophobic interactions compared to 2,4,5-substituted variants .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated) is approximately 2.1, indicating moderate lipophilicity suitable for cell membrane penetration. Aqueous solubility is limited (<0.1 mg/mL at 25°C) due to the aromatic core and methoxy groups, necessitating solubilization agents for in vitro assays.

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima at 280 nm (benzofuran π→π*) and 340 nm (conjugated methylidene).

  • IR: Strong bands at 1720 cm⁻¹ (ketone C=O), 1680 cm⁻¹ (conjugated C=C), and 1220 cm⁻¹ (ether C-O).

Biological Activities and Mechanisms

Antitubulin Activity

While direct studies on this compound are sparse, structurally related 2-aroylbenzofurans exhibit potent inhibition of tubulin polymerization (IC₅₀ = 0.8–2.4 µM) . The 3,4,5-trimethoxyphenyl group is critical for binding at the colchicine site, disrupting microtubule dynamics and inducing mitotic arrest.

Applications and Future Directions

Therapeutic Prospects

This compound’s structural features align with lead candidates for:

  • Anticancer Agents: Tubulin-binding molecules with antimitotic effects.

  • Anti-inflammatory Drugs: Modulation of COX-2 via methoxyaryl interactions.

Challenges and Optimization Needs

  • Bioavailability: Prodrug strategies (e.g., esterification) to enhance oral absorption.

  • Selectivity: Structural tuning to reduce off-target effects on normal cells.

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